molecular formula C10H12Li2N5O7P B12389324 dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate

dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate

Cat. No.: B12389324
M. Wt: 374.0 g/mol
InChI Key: XGWXZBYTNQYGLH-OTATYQFJSA-L
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Description

Dilithium;(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl phosphate is a complex organic compound that features isotopically labeled carbon and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dilithium;(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl phosphate typically involves multi-step organic synthesis. Key steps may include:

    Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring.

    Introduction of isotopic labels: Isotopically labeled precursors are used to introduce the 13C and 15N atoms into the molecule.

Industrial Production Methods

Industrial production of such a complex compound would require advanced techniques such as:

    Automated synthesis: Using automated synthesizers to ensure precision and reproducibility.

    Purification: Employing high-performance liquid chromatography (HPLC) or other purification methods to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the oxo group in the purine ring.

    Substitution: Nucleophilic substitution reactions may occur at the phosphate group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Isotopic labeling studies: Used to trace reaction pathways and mechanisms.

    Structural analysis: Helps in understanding the structural properties of complex molecules.

Biology

    Metabolic studies: Used to study metabolic pathways in biological systems.

    Enzyme interactions: Investigates interactions with enzymes and other biomolecules.

Medicine

    Drug development:

    Diagnostic tools: Used in the development of diagnostic agents.

Industry

    Material science: Applications in the development of new materials with unique properties.

    Catalysis: Potential use as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of dilithium;(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl phosphate would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor binding: Interacting with cellular receptors to modulate biological pathways.

    Signal transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): A key energy carrier in biological systems.

    Deoxyribonucleic acid (DNA): The molecule that carries genetic information.

    Ribonucleic acid (RNA): Involved in protein synthesis and other cellular processes.

Uniqueness

The uniqueness of dilithium;(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl phosphate lies in its isotopic labeling, which allows for detailed studies of molecular interactions and pathways that are not possible with non-labeled compounds.

Properties

Molecular Formula

C10H12Li2N5O7P

Molecular Weight

374.0 g/mol

IUPAC Name

dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate

InChI

InChI=1S/C10H14N5O7P.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5-,6-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;;

InChI Key

XGWXZBYTNQYGLH-OTATYQFJSA-L

Isomeric SMILES

[Li+].[Li+].[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]2[15N]=[13C]([15NH][13C]3=O)[15NH2])[13CH2]OP(=O)([O-])[O-])O

Canonical SMILES

[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O

Origin of Product

United States

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